molecular formula C6H14N2 B1339931 N-(3-azetidinylmethyl)ethanamine CAS No. 91188-18-0

N-(3-azetidinylmethyl)ethanamine

Cat. No.: B1339931
CAS No.: 91188-18-0
M. Wt: 114.19 g/mol
InChI Key: VGAMVQMWRXDPQL-UHFFFAOYSA-N
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Description

N-(3-azetidinylmethyl)ethanamine: is an organic compound with the molecular formula C6H14N2 It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-azetidinylmethyl)ethanamine typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine or 3-bromopropylamine.

    Attachment of Ethanamine Group: The azetidine ring is then reacted with ethanamine under controlled conditions to form this compound.

Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the cyclization and subsequent attachment reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-azetidinylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The azetidine ring and ethanamine group can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols) under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(3-azetidinylmethyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of ring strain and reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which N-(3-azetidinylmethyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethanamine group may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

N-(3-azetidinylmethyl)ethanamine can be compared with other similar compounds, such as:

    N-ethyl-3-azetidinamine: Similar structure but with different substitution patterns on the azetidine ring.

    N-methyl-3-azetidinamine: Another azetidine derivative with a methyl group instead of an ethanamine group.

    3-azetidinylmethanol: Contains a hydroxyl group instead of an ethanamine group.

These compounds share the azetidine ring but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific combination of the azetidine ring and ethanamine group, offering distinct properties and applications.

Properties

IUPAC Name

N-(azetidin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-7-3-6-4-8-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAMVQMWRXDPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558416
Record name N-[(Azetidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91188-18-0
Record name N-[(Azetidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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